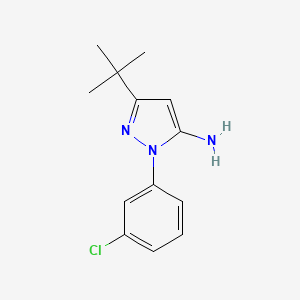

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Description

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an amine group attached to a pyrazole ring

Properties

IUPAC Name |

5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLOZVCLBLBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388041 | |

| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895042-70-3 | |

| Record name | 1-(3-Chlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895042-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The most widely reported method involves the cyclocondensation of hydrazine derivatives with β-ketonitriles. This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization to form the pyrazole ring. For 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine, the tert-butyl group is introduced via a pre-functionalized β-ketonitrile precursor.

Optimized Procedure from Beilstein Journal

A representative protocol from Beilstein Journal of Organic Chemistry describes the synthesis of 3-(tert-butyl)-1H-pyrazol-5-amine (a key intermediate) using microwave irradiation:

Reagents :

- Benzoylacetonitrile (0.9 mmol)

- Hydrazine monohydrate (1.2 mmol)

- Methanol (1 mL)

Conditions :

- Microwave irradiation (100 W, 150°C, 5 minutes)

Yield : 99% (0.316 g)

- Characterization :

This method’s efficiency stems from rapid microwave heating, which suppresses side reactions like over-alkylation.

Diazotization and Coupling Strategies

Regan et al.’s Diazotization Approach

The MDPI-published method adapts Regan et al.’s protocol for introducing the 3-chlorophenyl group:

Step 1: Diazotization

- 3-Chloroaniline (1.0 equiv) is treated with NaNO₂ (1.2 equiv) in HCl at 0–5°C to form the diazonium salt.

Step 2: Coupling with tert-Butyl Precursor

- The diazonium salt reacts with 3-tert-butyl-1H-pyrazol-5-amine in ethanol at 50°C for 2 hours.

Critical Optimization Parameters

- Temperature Control : Reactions below 5°C prevent diazonium salt decomposition.

- Solvent Choice : Ethanol enhances solubility of intermediates, improving coupling efficiency.

Copper-Catalyzed Oxidative Coupling

Methodology from PMC Study

A novel oxidative coupling strategy reported in PMC utilizes copper catalysts to assemble the pyrazole backbone:

Catalytic System :

- CuI (10 mol%)

- 1,10-Phenanthroline (30 mol%)

- TBHP (tert-butyl hydroperoxide) as oxidant

Reaction Scope :

Comparative Analysis of Methods

Analytical Validation and Challenges

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anti-cancer drugs. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and chronic inflammatory conditions .

Case Study: Anti-Cancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that certain modifications to the pyrazole ring enhanced its potency against breast cancer cells, indicating a promising direction for further drug development .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound serves as a key intermediate in the synthesis of novel agrochemicals. It enhances crop protection against pests and diseases, contributing to improved agricultural yields . The compound's efficacy in this area is attributed to its ability to disrupt metabolic processes in target organisms.

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Herbicide Development | Intermediates for herbicides | Increased crop yields and reduced weed competition |

| Fungicide Synthesis | Active components in fungicides | Enhanced disease resistance in crops |

| Insecticide Formulation | Components for insecticides | Effective pest control |

Material Science

Advanced Materials

The compound is utilized in the formulation of advanced materials, including high-performance polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This has implications for industries requiring robust materials, such as automotive and aerospace sectors .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound plays a role in assays designed to study enzyme interactions and cellular processes. Understanding these interactions is crucial for drug discovery and development .

Data Table: Biochemical Applications

| Research Focus | Description | Importance |

|---|---|---|

| Enzyme Inhibition | Investigating inhibitory effects on specific enzymes | Insights into metabolic pathways |

| Cellular Assays | Studying cellular responses to compounds | Critical for understanding drug mechanisms |

Environmental Science

Ecological Impact Studies

The compound is also studied for its environmental effects, providing insights into the ecological impact of synthetic chemicals. This research aids in designing greener alternatives that minimize environmental harm while maintaining efficacy in their applications .

Case Study: Eco-Friendly Pesticides

Investigations into the environmental impact of agrochemicals derived from this compound have led to the development of eco-friendly pesticides. These alternatives aim to reduce chemical runoff and promote sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Ion Channels: It acts as an antagonist to TRPA1 and TRPV1 ion channels, which are involved in pain perception.

Pathways: By blocking these channels, it can inhibit the transmission of pain signals, providing analgesic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

- 3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methanamine

Uniqueness

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual antagonist to TRPA1 and TRPV1 ion channels sets it apart from other pyrazole derivatives.

Biological Activity

3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 895042-70-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The tert-butyl and chlorophenyl substituents enhance its pharmacological profile, making it a subject of various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Cytotoxicity of this compound

In a study by Bouabdallah et al., various pyrazole derivatives were screened against cancer cell lines, revealing that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance, compounds have shown inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase, both critical in cell cycle regulation and tumor growth.

Table 2: Inhibition Profiles

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-tert-butyl derivative | Aurora-A Kinase | 0.067 | |

| Various Pyrazoles | CDK2 | 25 |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

Table 3: Anti-inflammatory Activity

Abdellatif et al. reported that several pyrazole derivatives demonstrated high COX-2 inhibitory activity with minimal gastrointestinal toxicity, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Case Studies and Research Findings

A comprehensive review published in MDPI discusses the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. The review emphasizes the importance of substituent effects on biological activity and highlights the ongoing research aimed at optimizing these compounds for therapeutic use .

Q & A

Q. Table 1: Key Synthetic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.